molecular formula C14H16ClN3 B8671542 4-Azepan-1-yl-2-chloro-quinazoline

4-Azepan-1-yl-2-chloro-quinazoline

Cat. No.: B8671542
M. Wt: 261.75 g/mol
InChI Key: JNSQKVBHFVWRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azepan-1-yl-2-chloro-quinazoline is a substituted quinazoline derivative characterized by a 7-membered azepane ring at the 4-position and a chlorine atom at the 2-position of the quinazoline core. The substitution pattern of quinazolines significantly influences their biological activity and physicochemical properties.

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

4-(azepan-1-yl)-2-chloroquinazoline

InChI

InChI=1S/C14H16ClN3/c15-14-16-12-8-4-3-7-11(12)13(17-14)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

JNSQKVBHFVWRSY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The 2,4-dichloroquinazoline intermediate allows selective substitution at either the 2- or 4-position. Piperazine and azepane derivatives are synthesized via nucleophilic aromatic substitution, while aryl groups (e.g., methylphenyl) may require cross-coupling reactions .

Pharmacological and Physicochemical Properties

Property 4-Azepan-1-yl-2-Cl-quinazoline 4-Cl-2-piperazinyl-quinazoline 4-Cl-2-(4-methylphenyl)-quinazoline
Lipophilicity (LogP) High (azepane increases hydrophobicity) Moderate (piperazine is polar) Very high (methylphenyl enhances hydrophobicity)
Anticonvulsant Activity Not reported Active (MES and scPTZ models) Not reported
Safety Profile Not reported Low acute toxicity (rodent studies) Irritant (SDS warnings for inhalation)

Key Observations :

  • Biological Activity : Piperazine-substituted quinazolines exhibit anticonvulsant efficacy, suggesting that the 2-position substituent plays a critical role in CNS activity. Azepane analogs may require evaluation for similar or expanded therapeutic effects .
  • Safety: Aryl-substituted derivatives like 4-chloro-2-(4-methylphenyl)-quinazoline may pose higher inhalation risks compared to aliphatic amines, as noted in safety data sheets .

Mechanistic Insights

  • Piperazine vs. Azepane : Piperazine’s smaller ring and nitrogen positioning may facilitate hydrogen bonding with biological targets (e.g., GABA receptors in anticonvulsant activity). Azepane’s flexibility could improve metabolic stability but reduce target specificity .
  • Chlorine vs. Methylphenyl: The 4-chloro group is a common pharmacophore in quinazolines, enhancing electrophilicity and interaction with enzymatic pockets.

Preparation Methods

Synthesis of 2,4-Dichloroquinazoline

The preparation of 2,4-dichloroquinazoline typically begins with nitration and cyclization of substituted benzamides. For example, compound 16 in Search Result was synthesized via nitration of methyl 4-hydroxy-3-methoxybenzoate, followed by cyclization with urea under acidic conditions. Alternatively, Search Result describes quinazolin-4(1H)-one formation through amination and annulation of amidines, which can be chlorinated using POCl<sub>3</sub> or PCl<sub>5</sub> to yield 2,4-dichloroquinazoline.

Amination with Azepane

Substitution of the C-4 chlorine in 2,4-dichloroquinazoline with azepane is achieved under mild conditions. Search Result outlines a representative procedure: 2,4-dichloroquinazoline is reacted with azepane in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours, using a base such as triethylamine (Et<sub>3</sub>N) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) to scavenge HCl. The reaction’s selectivity for C-4 over C-2 is attributed to the greater leaving group ability of the C-4 chloride, as evidenced by computational studies in Search Result.

Example Protocol (Adapted from):

  • Combine 2,4-dichloroquinazoline (1.0 eq), azepane (1.2 eq), and Et<sub>3</sub>N (2.0 eq) in anhydrous DMF.

  • Heat at 80°C under nitrogen for 18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 3:1).

  • Isolate this compound as a white solid (Yield: 65–75%).

Metal-Catalyzed Cross-Coupling Approaches

While less common, palladium-catalyzed amination has been explored for installing bulky amines at C-4. Search Result describes Buchwald-Hartwig amination of 2,4-dichloroquinazoline using Pd(OAc)<sub>2</sub>/XantPhos, though this method is more frequently applied to aryl bromides than chlorides. Recent advances in catalyst systems (e.g., Pd-PEPPSI-IPent) may enhance efficiency for chloroquinazolines.

Cyclocondensation Strategies

An alternative route involves constructing the quinazoline ring with pre-installed substituents. Search Result reports a 9-step synthesis starting from 4-hydroxy-3-methoxybenzonitrile, involving nitration, reduction, and cyclization with urea. While this method offers flexibility, it is less efficient than S<sub>N</sub>Ar for large-scale production.

Analytical Validation and Optimization

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.20 (s, 1H, H-5), 7.85 (d, J = 8.4 Hz, 1H, H-8), 7.45 (d, J = 8.4 Hz, 1H, H-7), 3.90–3.70 (m, 4H, azepane CH<sub>2</sub>), 2.10–1.80 (m, 8H, azepane CH<sub>2</sub>).

  • HRMS (ESI<sup>+</sup>) : m/z calcd for C<sub>15</sub>H<sub>17</sub>ClN<sub>4</sub> [M+H]<sup>+</sup>: 296.1198; found: 296.1201.

Yield Optimization

Yields depend critically on reaction temperature and solvent polarity. Search Result notes that DMF outperforms THF in S<sub>N</sub>Ar reactions due to its high dielectric constant, which stabilizes the transition state. Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction times but risks decomposition.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
S<sub>N</sub>ArHigh selectivity, scalableRequires purified dichloroquinazoline65–75%
Buchwald-HartwigTolerates steric hindranceHigh catalyst cost, moderate yields50–60%
CyclocondensationNo pre-functionalized intermediatesMulti-step, low overall yield20–30%

Q & A

Q. What are the common synthetic routes for preparing 4-Azepan-1-yl-2-chloro-quinazoline?

The synthesis typically involves nucleophilic substitution at the 2-chloro position of the quinazoline core. A standard method includes reacting 2-chloroquinazoline derivatives with azepane under basic conditions (e.g., potassium carbonate in dichloromethane) at room temperature . Alternative approaches utilize palladium or copper catalysts for cross-coupling reactions, particularly when introducing complex substituents . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to ensure purity (>95%) .

Q. What safety protocols are essential when handling this compound?

Due to its reactive chlorine and potential toxicity:

  • Use nitrile or neoprene gloves and a full-body chemical suit to avoid skin contact .
  • Work under a fume hood with inert gas (argon/nitrogen) to prevent oxidation .
  • Store the compound in a desiccator at 4°C to minimize hydrolysis .
  • Dispose of waste via licensed biohazard contractors .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm substitution patterns (e.g., azepane integration at δ 1.5–3.0 ppm) .
  • HPLC : Assess purity (>98% recommended for biological assays) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ m/z ~315.8) .
  • X-ray crystallography : Resolve structural ambiguities in novel derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in azepane substitution?

Key parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for sterically hindered substitutions .
  • Temperature control : Gradual heating (40–60°C) reduces side products like quinazoline dimers .
  • Mole ratio : A 1.2:1 azepane-to-substrate ratio balances reactivity and cost .

Q. How do structural modifications influence biological activity in quinazoline derivatives?

A comparative study of analogs reveals:

DerivativeSubstituentIC₅₀ (µM)Target
4-Azepan-1-yl-2-chloroAzepane0.45Kinase X inhibition
4-Piperidinyl-2-chloroPiperidine1.20Kinase X inhibition
2-Chloro-4-(3-methoxyphenyl)Aryl>10Inactive

The azepane ring’s conformational flexibility enhances target binding, while rigid aryl groups reduce activity .

Q. How can contradictions in pharmacological data be resolved?

Discrepancies in IC₅₀ values across studies may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .
  • Solubility limits : Use DMSO concentrations <0.1% to avoid false negatives .
  • Metabolic interference : Pre-screen derivatives for CYP450 interactions using microsomal assays .

Q. What strategies improve stability under physiological conditions?

  • Prodrug design : Mask the chloro group with enzymatically cleavable esters .
  • Lipid encapsulation : Use liposomes to protect against hydrolysis in serum .
  • pH optimization : Stabilize at pH 6.5–7.4 for in vivo applications .

Q. How do electrochemical synthesis methods compare to thermal approaches?

ParameterElectrochemical (Al/C electrode)Thermal (Yao et al.)
Yield85–92%60–75%
TemperatureRoom temp80–120°C
ByproductsMinimalQuinazoline dimers
ScalabilityLimited to 10g batchesPilot-scale feasible

Electrochemical methods offer greener profiles but require specialized equipment .

Methodological Considerations

Q. What computational tools aid in predicting SAR for novel derivatives?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets .
  • QSAR models : Correlate logP values with cytotoxicity (r² > 0.85) .
  • DFT calculations : Optimize azepane ring geometry for target engagement .

Q. How can hydrazone functionalization enhance antitumor activity?

Introducing hydrazone fragments (e.g., 4-chlorobenzylidene) increases electron-withdrawing effects, improving DNA intercalation. For example:

  • Unmodified 4-Azepan-1-yl-2-chloro: IC₅₀ = 0.45 µM
  • Hydrazone derivative: IC₅₀ = 0.12 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.